molecular formula C10H9BrN2 B12849077 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

Cat. No.: B12849077
M. Wt: 237.10 g/mol
InChI Key: JOTCIXJPTLPVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a fused pyrrolo-pyridine ring system. The presence of the bromine atom and the fused ring system imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One efficient method involves a three-component reaction using alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for any catalyst and results in high yields and high diastereoselectivity . The reaction mechanism involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes from the addition of alkyl isocyanide to two molecules of but-2-ynedioates, followed by a formal [3 + 2] cycloaddition reaction with 5,6-unsubstituted 1,4-dihydropyridine .

Chemical Reactions Analysis

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development . Additionally, it finds applications in the field of materials science, where it is used in the synthesis of novel materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as pyrrolopyrazine derivatives and imidazo[4,5-b]pyridine derivatives. These compounds share similar structural features, including fused ring systems and nitrogen-containing heterocycles. this compound is unique due to the presence of the bromine atom and its specific tricyclic structure . This uniqueness imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

11-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C10H9BrN2/c11-6-4-8-7-2-1-3-9(7)13-10(8)12-5-6/h4-5H,1-3H2,(H,12,13)

InChI Key

JOTCIXJPTLPVBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.